N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide
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Overview
Description
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted indole derivatives .
Scientific Research Applications
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but differs in the presence of a nicotinamide moiety.
N-cyclopropyl-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide: Similar structure but with an ethylamino group instead of an indole moiety.
Uniqueness
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is unique due to its combination of a cyclopropyl group, thiophene ring, and indole moiety, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-thiophen-2-ylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-13-7-8-13)11-19-14-5-2-1-4-12(14)10-15(19)16-6-3-9-21-16/h1-6,9-10,13H,7-8,11H2,(H,18,20) |
InChI Key |
LSWNIWMMOCEVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CS4 |
Origin of Product |
United States |
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